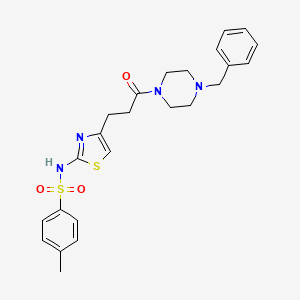

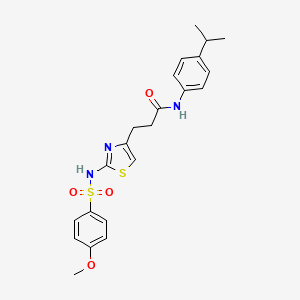

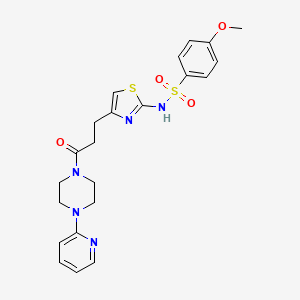

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Descripción general

Descripción

“N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been identified to play a necessary role in medical chemistry . They are associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, bacteriostatic activities, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, hypnotics and more .

Synthesis Analysis

The synthesis of similar thiazole derivatives involves the reductive amination of certain precursors with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazole ring, a piperazine ring, and an amide moiety . The thiazole ring is a structural fragment of natural compounds such as thiamine (vitamin B1), thiamine pyrophosphate (TPP, a coenzyme important in respiration in the Krebs cycle), epothilones, carboxylase, and the large family of macrocyclic thiopeptide antibiotics, thiostrepton and micrococcin P1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reductive amination, which is a form of amination that involves the conversion of a carbonyl group to an amine via an intermediate imine .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been synthesized and studied for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Antioxidant Properties

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.

Anti-inflammatory Activity

Thiazole compounds have also been reported to have anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antitumor and Cytotoxic Activity

Thiazoles are found in many potent biologically active compounds, such as antineoplastic drugs . They have been synthesized and reported for their cytotoxicity activity on various human tumor cell lines .

Antiviral Properties

Thiazole compounds have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.

Neuroprotective Effects

Thiazole compounds have been reported to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Direcciones Futuras

The future directions for research on “N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their broad spectrum of biological properties, these compounds could be investigated for their potential use in the treatment of various diseases .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with oxidoreductase proteins . These proteins play a crucial role in various biological processes, including cellular respiration, DNA synthesis, and detoxification.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit significant antimicrobial activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of certain microbes.

Pharmacokinetics

Similar compounds have been found to possess drug-like properties , suggesting that they may have suitable pharmacokinetic properties for therapeutic use.

Result of Action

The potential antimicrobial activity suggests that the compound may lead to the death or inhibition of certain microbes .

Propiedades

IUPAC Name |

N-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S2/c1-19-7-10-22(11-8-19)33(30,31)26-24-25-21(18-32-24)9-12-23(29)28-15-13-27(14-16-28)17-20-5-3-2-4-6-20/h2-8,10-11,18H,9,12-17H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIIPWPNMSUULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206422.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206473.png)

![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206496.png)